An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Abstract
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a proposed synthetic strategy for a specific, less-documented derivative: 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS 1000981-74-7) . While direct synthetic routes for this exact molecule are scarce in current literature, this paper leverages established multi-component reaction (MCR) methodologies for structurally related compounds to propose a robust and efficient synthetic pathway. We will dissect the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the analytical techniques required for structural verification, offering a foundational resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold
Nitrogen-containing fused heterocyclic systems are cornerstones of modern medicinal chemistry, renowned for their diverse biological activities. Among these, the pyrido[1,2-a]pyrimidine skeleton is of particular interest, appearing in compounds with potential as nervous system agents, anticancer therapeutics, and novel allosteric SHP2 inhibitors[1][2][3]. The specific target of this guide, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, represents a functionalized and partially saturated analogue. Its structure offers a unique three-dimensional conformation that is of interest for creating novel therapeutic agents and serves as a versatile building block in organic synthesis[4][5].
This guide will focus on a plausible and efficient construction of this scaffold, drawing from advanced synthetic strategies that emphasize atom economy, procedural simplicity, and green chemistry principles, such as multi-component reactions in aqueous media[6][7].
Physicochemical Properties of the Target Compound
While extensive experimental data for 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is not widely published, its fundamental properties can be summarized from available chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 1000981-74-7 | [4][5][8] |
| Molecular Formula | C₈H₁₀N₂O | [9] |
| Molecular Weight | 150.18 g/mol | [10] |
| Alternate Name | 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one | [10] |
Synthetic Strategy: A Multi-Component Approach
The synthesis of complex heterocyclic systems has been revolutionized by the advent of Multi-Component Reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in efficiency and sustainability[7][11].
A highly relevant precedent for the synthesis of the pyrido[1,2-a]pyrimidin-6-one core is the sequential four-component reaction reported by Rezvanian, et al., for the synthesis of hexahydro derivatives[6]. This work establishes a powerful framework involving a diamine, an activated carbonyl compound (Meldrum's acid), an aldehyde, and a nitroalkene.
By adapting this logic, a streamlined three-component reaction can be proposed to directly access the desired dihydro scaffold. The core strategy involves the condensation of a suitable β-ketoester with 1,3-diaminopropane, which upon cyclization, yields the target heterocycle.
Rationale for Reagent Selection
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1,3-Diaminopropane: This commercially available diamine provides the requisite three-carbon and two-nitrogen backbone to form the saturated portion of the pyrimidinone ring and bond with the pyridine precursor.
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Ethyl 4-oxobutanoate (or a related β-ketoester): This reactant is critical as it contains the necessary keto and ester functionalities. The ketone will react with one amine of the diamine, and the ester will react with the second amine to facilitate the final ring closure (lactamization), forming the pyrimidinone ring.
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Catalyst and Solvent: An acid catalyst, such as p-toluenesulfonic acid (PTSA), is essential to activate the carbonyl group for nucleophilic attack[6]. Utilizing an environmentally benign solvent like water or ethanol under reflux conditions aligns with green chemistry principles.
Proposed Reaction Mechanism and Visualization
The proposed synthesis proceeds through a logical sequence of condensation and cyclization reactions. The key steps are:
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Initial Condensation: The more nucleophilic primary amine of 1,3-diaminopropane attacks the keto-carbonyl of ethyl 4-oxobutanoate, forming a hemiaminal intermediate.
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Dehydration & Imine Formation: The hemiaminal readily dehydrates to form a stable imine intermediate.
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Intramolecular Cyclization (Lactamization): The second, pendant primary amine of the diamine moiety attacks the electrophilic ester carbonyl.
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Tautomerization & Final Product Formation: The resulting tetrahedral intermediate collapses, eliminating ethanol and forming the stable six-membered pyrimidinone ring. Subsequent tautomerization yields the final 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one.
Caption: Proposed reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is a representative procedure adapted from related multi-component syntheses of fused pyrimidinones[6][12]. Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Materials and Equipment
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Ethyl 4-oxobutanoate (1.0 equiv.)
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1,3-Diaminopropane (1.1 equiv.)
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p-Toluenesulfonic acid (PTSA) (0.1 equiv., catalytic)
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Ethanol (or Water), reagent grade
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Round-bottom flask with reflux condenser
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Magnetic stirrer and hotplate
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Standard glassware for workup (separatory funnel, beakers)
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Reaction Procedure
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-oxobutanoate (1.0 mmol, 130 mg).
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Reagent Addition: Add ethanol (20 mL) as the solvent, followed by 1,3-diaminopropane (1.1 mmol, 81.5 mg) and PTSA (0.1 mmol, 17.2 mg).
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Causality Note: Adding the diamine and catalyst to the solvent before heating ensures proper mixing and prevents localized side reactions. PTSA protonates the keto-carbonyl, increasing its electrophilicity for the initial nucleophilic attack.
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-
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.
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Trustworthiness Note: TLC monitoring is a critical self-validating step. The disappearance of the starting ketoester and the appearance of a new, more polar spot indicates product formation.
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Workup: Once the reaction is complete (typically 4-6 hours), allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the crude residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the PTSA catalyst, followed by a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one.
Structural Characterization
Confirmation of the final product's identity and purity is paramount. The following analytical techniques are standard:
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¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the expected proton and carbon signals, their multiplicities, and integrations.
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Mass Spectrometry (MS): Will verify the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 151.08.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O (amide) and N-H functional groups.
Conclusion and Future Outlook
This guide outlines a scientifically grounded and efficient synthetic approach to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one . By adapting a proven multi-component reaction strategy, this versatile heterocyclic scaffold can be accessed through a straightforward protocol. The proposed pathway emphasizes efficiency and adherence to green chemistry principles. The successful synthesis and characterization of this molecule will provide a valuable building block for academic and industrial researchers, enabling further exploration of the chemical space around the pyrido[1,2-a]pyrimidine core for the development of next-generation therapeutics.
References
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Rezvanian, A., Amoozadkhalili, F., & Roosta, A. (2021). Sequential four-component protocol for the synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives in water. Chemical Papers, 75, 2875–2883. [Link]
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Al-Zoubi, W. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]
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A New Efficient One‐Pot Three‐Component Synthesis of Diverse Pyrido[1,2‐a]pyrimidines. (2023). ChemistrySelect. [Link]
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Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. (2015). Organic & Biomolecular Chemistry. [Link]
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[Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. (1989). Yao Xue Xue Bao. [Link]
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Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(48), 31217–31241. [Link]
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Multi-Component Synthesis of Pyrido[2,3- d ]Pyrimidines Catalyzed by Nano Magnetite Schiff Base Complex. (2020). Polycyclic Aromatic Compounds. [Link]
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3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one. (n.d.). Angene Chemical. [Link]
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Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. (n.d.). PubChem. [Link]
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Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(5), 754. [Link]
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Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]
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El-Gendy, M. A., & El-Gharably, A. A. (1986). Synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives. Journal of the Chinese Chemical Society. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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